WJ-39

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

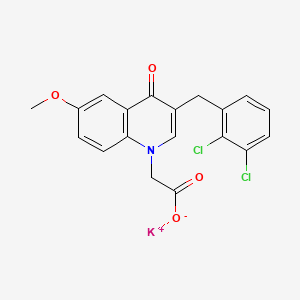

C19H14Cl2KNO4 |

|---|---|

Molecular Weight |

430.3 g/mol |

IUPAC Name |

potassium 2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate |

InChI |

InChI=1S/C19H15Cl2NO4.K/c1-26-13-5-6-16-14(8-13)19(25)12(9-22(16)10-17(23)24)7-11-3-2-4-15(20)18(11)21;/h2-6,8-9H,7,10H2,1H3,(H,23,24);/q;+1/p-1 |

InChI Key |

KOVHOMQLMHEHRB-UHFFFAOYSA-M |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C(C2=O)CC3=C(C(=CC=C3)Cl)Cl)CC(=O)[O-].[K+] |

Origin of Product |

United States |

Foundational & Exploratory

The Aldose Reductase Inhibitor WJ-39: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

WJ-39 is a potent and orally active inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic complications. This technical guide provides an in-depth overview of the chemical structure, mechanism of action, and pharmacological effects of this compound. Detailed experimental protocols for key biological assays and a summary of its impact on crucial signaling pathways are presented to facilitate further research and development.

Chemical Structure and Properties

This compound is a potassium salt of a substituted quinolinone derivative. Its systematic IUPAC name is potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate[1]. The chemical structure is characterized by a 6-methoxyquinolin-4-one core, substituted at the 3-position with a 2,3-dichlorobenzyl group and at the 1-position with an acetate group, which forms a potassium salt.

| Property | Value | Reference |

| CAS Number | 3009908-95-3 | [1] |

| Molecular Formula | C₁₉H₁₄Cl₂KNO₄ | [1] |

| Molecular Weight | 430.32 g/mol | [1] |

| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | [1] |

| SMILES Code | COC1=CC=C(N(CC(O[K])=O)C=C(CC2=CC=CC(Cl)=C2Cl)C3=O)C3=C1 | [1] |

| InChI Key | KOVHOMQLMHEHRB-UHFFFAOYSA-M | [1] |

Mechanism of Action and Therapeutic Potential

This compound is a selective inhibitor of aldose reductase (AR), the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Under hyperglycemic conditions, increased flux through the polyol pathway leads to the accumulation of sorbitol, depletion of NADPH, and subsequent generation of reactive oxygen species (ROS), contributing to cellular damage and the development of diabetic complications such as nephropathy.

By inhibiting AR, this compound mitigates these detrimental effects. Its mechanism of action involves the suppression of oxidative stress and inflammation, which has been demonstrated in both in vivo and in vitro models of diabetic nephropathy[1][2].

Key Signaling Pathways Modulated by this compound

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[1][2]. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the transcription of various antioxidant and cytoprotective genes.

PINK1/Parkin-Mediated Mitophagy Pathway

Recent studies have indicated that this compound can also activate the PINK1/Parkin signaling pathway, which is crucial for the removal of damaged mitochondria through a process called mitophagy[3]. This action helps to maintain cellular homeostasis and reduce apoptosis in renal tubular cells under diabetic conditions.

Experimental Protocols

Chemical Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature and patent databases. However, based on the general principles of quinolinone chemistry, a plausible synthetic route can be proposed. This would likely involve a multi-step synthesis beginning with the construction of the 6-methoxyquinolin-4-one core, followed by a benzylation reaction at the 3-position with 1-(bromomethyl)-2,3-dichlorobenzene. The final step would be the N-alkylation of the quinolinone nitrogen with a suitable haloacetate ester, followed by hydrolysis and salt formation with potassium hydroxide.

In Vivo Model of Diabetic Nephropathy

Objective: To induce diabetic nephropathy in rats to evaluate the efficacy of this compound.

Materials:

-

Male Sprague-Dawley rats (180-220 g)

-

Streptozotocin (STZ)

-

Citrate buffer (0.1 M, pH 4.5)

-

Blood glucose meter and strips

Protocol:

-

Acclimatize rats for one week with free access to food and water.

-

Fast the rats overnight before STZ injection.

-

Prepare a fresh solution of STZ in cold citrate buffer.

-

Induce diabetes by a single intraperitoneal injection of STZ (e.g., 60 mg/kg body weight).

-

Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with blood glucose levels consistently above 16.7 mmol/L are considered diabetic.

-

Allow the diabetic condition to persist for a specified period (e.g., 8-12 weeks) to allow for the development of nephropathy.

-

Administer this compound or vehicle control to the rats daily by oral gavage for the duration of the treatment period.

-

At the end of the study, collect blood and urine samples for biochemical analysis and harvest kidney tissues for histological and molecular analysis.

In Vitro Model of Hyperglycemia in Rat Mesangial Cells

Objective: To assess the direct effects of this compound on rat mesangial cells under high glucose conditions.

Materials:

-

Rat mesangial cell line (e.g., HBZY-1)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal bovine serum (FBS)

-

Penicillin-streptomycin solution

-

D-glucose

-

Mannitol (for osmotic control)

Protocol:

-

Culture rat mesangial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

-

For experiments, seed cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

-

Induce hyperglycemic conditions by replacing the normal glucose (5.5 mM) medium with high glucose (e.g., 30 mM) DMEM.

-

A control group with normal glucose medium and an osmotic control group with normal glucose medium supplemented with mannitol (to the final osmolarity of the high glucose medium) should be included.

-

Treat the cells with various concentrations of this compound or vehicle control.

-

After the desired incubation period, harvest the cells or culture supernatant for subsequent analyses, such as ROS measurement, protein expression analysis (Western blot), or gene expression analysis (RT-qPCR).

Aldose Reductase Inhibition Assay

Objective: To determine the inhibitory activity of this compound on aldose reductase.

Materials:

-

Partially purified aldose reductase (e.g., from rat lens)

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.2)

-

This compound at various concentrations

-

UV-Vis spectrophotometer

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the aldose reductase enzyme solution.

-

Add this compound at various concentrations to the reaction mixture and pre-incubate for a short period.

-

Initiate the reaction by adding the substrate, DL-glyceraldehyde.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction and determine the percentage of inhibition for each concentration of this compound.

-

The IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%) can be calculated from the dose-response curve.

Quantitative Data Summary

The following table summarizes the reported in vivo effects of this compound in a streptozotocin-induced diabetic nephropathy rat model.

| Parameter | Control | Diabetic Model | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) | Reference |

| 24h Urine Albumin (mg) | Value | Increased | Decreased | Decreased | Decreased | [2] |

| Blood Urea Nitrogen (mmol/L) | Value | Increased | Decreased | Decreased | Decreased | [2] |

| Serum Creatinine (μmol/L) | Value | Increased | Decreased | Decreased | Decreased | [2] |

| Kidney Aldose Reductase Activity | Value | Increased | Decreased | Decreased | Decreased | [2] |

| Renal Malondialdehyde (MDA) (nmol/mg prot) | Value | Increased | Decreased | Decreased | Decreased | [2] |

| Renal Superoxide Dismutase (SOD) (U/mg prot) | Value | Decreased | Increased | Increased | Increased | [2] |

Note: "Value" indicates a baseline measurement in control animals. "Increased" and "Decreased" denote the direction of change observed in the respective groups compared to the diabetic model without treatment.

Conclusion

This compound is a promising therapeutic candidate for the treatment of diabetic nephropathy. Its potent inhibition of aldose reductase, coupled with its ability to activate the Nrf2 and PINK1/Parkin signaling pathways, provides a multi-faceted approach to mitigating the cellular stress and damage induced by hyperglycemia. The experimental protocols and data presented in this guide offer a solid foundation for further investigation into the pharmacological properties and clinical potential of this compound. Further research into its synthesis and optimization could pave the way for its development as a novel therapeutic agent.

References

- 1. tsijournals.com [tsijournals.com]

- 2. Differential characterization using readily accessible NMR experiments of novel N- and O-alkylated quinolin-4-ol, 1,5-naphthyridin-4-ol and quinazolin-4-ol derivatives with antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

Unraveling the Mechanism of Action of WJ-39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of WJ-39, a novel, orally active aldose reductase (AR) inhibitor. This compound has demonstrated significant potential in the amelioration of diabetic nephropathy (DN) through its multifaceted mode of action, primarily involving the activation of the Nrf2 signaling pathway and the PINK1/Parkin-mediated mitophagy pathway. This document details the experimental protocols, quantitative data, and signaling cascades associated with this compound's activity, offering a comprehensive resource for researchers in the field.

Core Mechanism: Aldose Reductase Inhibition

This compound functions as a potent inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[1] In hyperglycemic conditions, hyperactivity of this pathway contributes to the pathogenesis of diabetic complications, including diabetic nephropathy.[1] By inhibiting AR, this compound mitigates the downstream detrimental effects associated with this pathway.

The Nrf2-Mediated Antioxidant and Anti-inflammatory Pathway

A primary mechanism of action for this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] This pathway is a critical regulator of cellular defense against oxidative stress and inflammation.

Quantitative Data on Nrf2 Pathway Activation

The following tables summarize the key quantitative findings from in vivo and in vitro studies investigating the effect of this compound on the Nrf2 pathway and its downstream targets.

Table 1: In Vivo Effects of this compound in STZ-Induced Diabetic Nephropathy Rats [1]

| Parameter | Control | DN Model | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |

| Renal Function | |||||

| 24h Urine Protein (mg) | 15.2 ± 2.1 | 125.6 ± 15.3 | 98.7 ± 11.2 | 75.4 ± 9.8 | 58.1 ± 7.5 |

| Serum Creatinine (μmol/L) | 35.6 ± 4.2 | 89.3 ± 9.1 | 72.1 ± 8.5 | 58.9 ± 7.3 | 45.2 ± 5.6 |

| BUN (mmol/L) | 7.2 ± 0.9 | 25.4 ± 3.1 | 20.1 ± 2.5 | 15.8 ± 1.9 | 12.3 ± 1.5 |

| Oxidative Stress Markers | |||||

| Renal MDA (nmol/mg prot) | 1.2 ± 0.2 | 4.8 ± 0.6 | 3.5 ± 0.4 | 2.6 ± 0.3 | 1.8 ± 0.2 |

| Renal GSH/GSSG Ratio | 8.5 ± 1.1 | 2.3 ± 0.4 | 4.1 ± 0.5 | 5.9 ± 0.7 | 7.2 ± 0.9 |

| Nrf2 Pathway Proteins (Relative Expression) | |||||

| Nuclear Nrf2 | 1.0 ± 0.1 | 0.4 ± 0.05 | 0.7 ± 0.08 | 0.9 ± 0.1 | 1.2 ± 0.15 |

| HO-1 | 1.0 ± 0.12 | 0.3 ± 0.04 | 0.6 ± 0.07 | 0.8 ± 0.1 | 1.1 ± 0.13 |

| Inflammatory Markers (Relative Expression) | |||||

| NF-κB p65 (nuclear) | 1.0 ± 0.11 | 2.8 ± 0.3 | 2.1 ± 0.25 | 1.5 ± 0.18 | 1.1 ± 0.13 |

| NLRP3 | 1.0 ± 0.13 | 3.1 ± 0.4 | 2.3 ± 0.3 | 1.7 ± 0.2 | 1.2 ± 0.15 |

| Fibrosis Markers (Relative Expression) | |||||

| TGF-β1 | 1.0 ± 0.1 | 2.9 ± 0.35 | 2.2 ± 0.28 | 1.6 ± 0.2 | 1.2 ± 0.14 |

| Fibronectin | 1.0 ± 0.12 | 3.2 ± 0.4 | 2.4 ± 0.3* | 1.8 ± 0.22 | 1.3 ± 0.16 |

*p < 0.05, **p < 0.01 vs. DN Model group. Data are presented as mean ± SEM.

Table 2: In Vitro Effects of this compound in High Glucose-Treated Rat Mesangial Cells (RMCs) [1]

| Parameter | Normal Glucose (NG) | High Glucose (HG) | HG + this compound (10 μM) | HG + this compound (20 μM) | HG + this compound (40 μM) |

| Oxidative Stress | |||||

| ROS Production (Fold Change) | 1.0 | 3.5 ± 0.4 | 2.4 ± 0.3 | 1.8 ± 0.2 | 1.3 ± 0.15 |

| Inflammatory Cytokines (pg/mL) | |||||

| IL-6 | 50 ± 6 | 250 ± 30 | 180 ± 22 | 120 ± 15 | 80 ± 10 |

| TNF-α | 80 ± 9 | 400 ± 45 | 290 ± 33 | 200 ± 24 | 130 ± 16 |

| IL-1β | 30 ± 4 | 180 ± 21 | 130 ± 16 | 90 ± 11 | 50 ± 7 |

*p < 0.05, **p < 0.01 vs. HG group. Data are presented as mean ± SEM.

Experimental Protocols

2.2.1. In Vivo Diabetic Nephropathy Rat Model [1]

-

Animal Model: Male Sprague-Dawley rats were used. Diabetes was induced by a single intraperitoneal injection of streptozotocin (STZ; 30 mg/kg).

-

Treatment: After 14 weeks of diabetes induction, rats were treated with this compound (10, 20, and 40 mg/kg) or vehicle daily by oral gavage for 12 weeks.

-

Assessments: 24-hour urine protein, serum creatinine, and blood urea nitrogen (BUN) were measured to assess renal function. Kidneys were harvested for histological analysis (PAS and Masson staining), and protein expression analysis by Western blotting and immunohistochemistry. Oxidative stress markers (MDA, GSH/GSSG) were also quantified.

2.2.2. In Vitro High-Glucose Cell Culture Model [1]

-

Cell Line: Rat mesangial cells (RMCs) were used.

-

Culture Conditions: Cells were cultured in normal glucose (5.5 mM) or high glucose (30 mM) medium for 48 hours.

-

Treatment: this compound (10, 20, 40 μM) was added to the high-glucose medium.

-

Assessments: Reactive oxygen species (ROS) production was measured using a DCFH-DA probe. The expression of inflammatory and fibrotic proteins was determined by Western blotting. The role of Nrf2 was confirmed using siRNA-mediated knockdown.

Nrf2 Signaling Pathway Diagram

Caption: this compound's Nrf2-mediated signaling pathway.

The PINK1/Parkin-Mediated Mitophagy Pathway

This compound also confers protection to renal tubular cells by activating the PINK1/Parkin signaling pathway, which is essential for mitochondrial quality control through the process of mitophagy.[2][3]

Overview of the PINK1/Parkin Pathway Activation

In the context of diabetic nephropathy, high glucose levels induce mitochondrial dysfunction in renal tubular epithelial cells. This compound has been shown to safeguard the structure and function of these mitochondria.[3] The proposed mechanism involves the stabilization of PINK1 on the outer mitochondrial membrane of damaged mitochondria, which in turn recruits Parkin to initiate the autophagic removal of these organelles. This process reduces cellular stress and apoptosis.[2]

Experimental Protocols

3.2.1. In Vivo Diabetic Nephropathy Rat Model for Tubular Injury [3]

-

Animal Model: A model of diabetic nephropathy with pronounced tubular injury was established in rats using a high-fat diet (HFD) combined with a low dose of streptozotocin (STZ).

-

Treatment: Diabetic rats were treated with this compound.

-

Assessments: Renal tubular morphology was assessed by histological examination. Mitochondrial structure was evaluated by transmission electron microscopy. The expression of key proteins in the PINK1/Parkin pathway (PINK1, Parkin), mitochondrial dynamics (fission and fusion proteins), and apoptosis markers were analyzed by Western blotting.

PINK1/Parkin Signaling Pathway Diagram

Caption: this compound's role in the PINK1/Parkin-mediated mitophagy pathway.

Conclusion

The mechanism of action of this compound is multifaceted, targeting key pathological processes in diabetic nephropathy. Its primary role as an aldose reductase inhibitor is complemented by its ability to activate the Nrf2 antioxidant response pathway and the PINK1/Parkin-mediated mitophagy pathway. These actions collectively reduce oxidative stress, inflammation, and fibrosis, while promoting mitochondrial quality control and cell survival. This in-depth understanding of this compound's molecular interactions provides a solid foundation for its further development as a therapeutic agent for diabetic nephropathy.

References

- 1. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An aldose reductase inhibitor, this compound, ameliorates renal tubular injury in diabetic nephropathy by activating PINK1/Parkin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physical and Chemical Properties of WJ-39

For Researchers, Scientists, and Drug Development Professionals

Introduction

WJ-39 is a novel, orally active aldose reductase (AR) inhibitor investigated for its therapeutic potential in managing diabetic complications, particularly diabetic nephropathy. Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes hyperactive under hyperglycemic conditions. By inhibiting this enzyme, this compound mitigates the pathological effects associated with the accumulation of sorbitol, a key contributor to cellular stress and tissue damage in diabetes. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and a description of its core mechanisms of action.

Chemical and Physical Properties

This compound is a potassium salt of a quinoline derivative. While specific experimental data for properties such as melting and boiling points are not publicly available, its fundamental chemical identifiers and some physical characteristics have been reported.

Table 1: Chemical and Physical Data for this compound

| Property | Value | Source |

| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | MedKoo Biosciences |

| CAS Number | 3009908-95-3 | MedKoo Biosciences |

| Molecular Formula | C₁₉H₁₄Cl₂KNO₄ | MedchemExpress[1] |

| Molecular Weight | 430.32 g/mol | MedchemExpress[1] |

| Appearance | White to off-white solid | MedchemExpress[1] |

| Solubility | ≥ 350 mg/mL in DMSO | MedchemExpress[1] |

| SMILES Code | COC1=CC=C(N(CC(O[K])=O)C=C(CC2=CC=CC(Cl)=C2Cl)C3=O)C3=C1 | MedKoo Biosciences |

| Storage | Store at 4°C, protected from light. In solvent, store at -80°C for up to 6 months. | MedchemExpress[1] |

Note: Melting point and boiling point data are not currently available in the cited literature.

Mechanism of Action and Signaling Pathways

This compound exerts its protective effects in diabetic nephropathy through the potent inhibition of aldose reductase and the modulation of key cellular signaling pathways that combat oxidative stress and mitochondrial dysfunction.

Nrf2 Signaling Pathway Activation

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, leading to their transcription. This results in the increased production of antioxidant enzymes that protect renal cells from damage.

Caption: this compound activates the Nrf2 signaling pathway.

PINK1/Parkin-Mediated Mitophagy

This compound also promotes renal tubular cell health by activating the PINK1/Parkin signaling pathway, which is essential for mitophagy—the selective removal of damaged mitochondria. In response to mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane and recruits the E3 ubiquitin ligase Parkin from the cytosol. Parkin then ubiquitinates mitochondrial outer membrane proteins, marking the damaged organelle for engulfment by an autophagosome and subsequent degradation in a lysosome. This quality control mechanism prevents the release of pro-apoptotic factors and reduces oxidative stress.

Caption: this compound promotes mitophagy via the PINK1/Parkin pathway.

Experimental Protocols

The following protocols are based on methodologies reported in the literature for the study of this compound and related compounds.

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on its chemical structure, it is a quinoline derivative. The synthesis of similar quinoline-based aldose reductase inhibitors often involves multi-step reactions, including Skraup synthesis, Doebner-von Miller reaction, or Gould-Jacobs reaction to form the core quinoline ring system, followed by functional group modifications to introduce the methoxy, dichlorobenzyl, and acetate moieties. Researchers aiming to synthesize this compound would need to devise a synthetic route based on these established methods for quinoline synthesis.

In Vivo Diabetic Nephropathy Rat Model

The streptozotocin (STZ)-induced diabetic rat model is commonly used to study diabetic nephropathy and was employed in the evaluation of this compound.[2]

Workflow:

Caption: Experimental workflow for the in vivo evaluation of this compound.

Protocol:

-

Animals: Male Sprague-Dawley rats are typically used.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of STZ, freshly dissolved in citrate buffer (pH 4.5), is administered at a dose of 30-65 mg/kg.

-

Confirmation: Diabetes is confirmed a few days post-injection by measuring blood glucose levels; levels ≥16.7 mmol/L are indicative of successful induction.

-

Development of Nephropathy: The rats are monitored for approximately 14 weeks for the development of diabetic nephropathy, which can be assessed by measuring the albumin-to-creatinine ratio (ACR) in urine.

-

Treatment: this compound is administered daily via oral gavage at doses of 10, 20, and 40 mg/kg for a period of 12 weeks.

-

Endpoint Analysis: At the end of the treatment period, animals are sacrificed, and kidney tissues are collected for histological examination (e.g., PAS and Masson staining) and biochemical assays (e.g., measurement of oxidative stress markers).

In Vitro Aldose Reductase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of aldose reductase. The activity is monitored by measuring the decrease in NADPH absorbance at 340 nm.

Protocol:

-

Enzyme Source: Aldose reductase can be partially purified from rat lens or kidney homogenates or a recombinant enzyme can be used.

-

Reaction Mixture: In a UV-transparent 96-well plate or cuvette, prepare a reaction mixture containing phosphate buffer (pH 6.2), NADPH, and the aldose reductase enzyme preparation.

-

Inhibitor Addition: Add this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations to the reaction mixture. A solvent control should be included.

-

Initiation of Reaction: Start the reaction by adding the substrate, DL-glyceraldehyde.

-

Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of this compound to the rate in the control wells. The IC₅₀ value can then be determined.

Nrf2 Activation Assay in Renal Cells

This protocol describes a method to assess the activation of the Nrf2 pathway in a renal cell line (e.g., rat mesangial cells or human kidney cells) upon treatment with this compound.

Protocol:

-

Cell Culture: Culture renal cells under standard conditions. To mimic diabetic conditions, cells can be cultured in a high-glucose medium.

-

Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Nuclear Extraction: Isolate nuclear proteins from the treated and control cells using a nuclear extraction kit.

-

Western Blot Analysis: Perform Western blotting on the nuclear extracts to detect the levels of Nrf2. An increase in nuclear Nrf2 indicates activation. Additionally, whole-cell lysates can be analyzed for the expression of Nrf2 target genes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

-

Immunofluorescence: Alternatively, treat cells grown on coverslips with this compound, then fix and permeabilize them. Stain for Nrf2 using a specific primary antibody and a fluorescently labeled secondary antibody. Visualize the subcellular localization of Nrf2 using fluorescence microscopy to observe its translocation to the nucleus.

PINK1/Parkin-Mediated Mitophagy Assay in Renal Cells

This assay is designed to visualize and quantify mitophagy in renal tubular cells treated with this compound.

Protocol:

-

Cell Culture and Treatment: Culture renal tubular cells (e.g., HK-2 cells) and treat with this compound. A mitochondrial damaging agent can be used as a positive control to induce mitophagy.

-

Immunofluorescence Staining:

-

Fix and permeabilize the treated and control cells.

-

Co-stain for a mitochondrial marker (e.g., TOM20) and an autophagosome marker (e.g., LC3B).

-

Increased colocalization of LC3B with mitochondria indicates the formation of mitophagosomes.

-

Alternatively, co-stain for Parkin and a mitochondrial marker to observe the recruitment of Parkin to the mitochondria.

-

-

Fluorescence Microscopy: Visualize the stained cells using a confocal fluorescence microscope. Quantify the degree of colocalization using image analysis software.

-

Western Blot Analysis: Analyze whole-cell lysates for the levels of mitochondrial proteins (e.g., TIM23, COX IV). A decrease in the levels of these proteins in this compound treated cells would suggest mitochondrial degradation through mitophagy.

Conclusion

This compound is a promising aldose reductase inhibitor with a multifaceted mechanism of action that extends beyond simple enzyme inhibition. Its ability to activate the Nrf2 and PINK1/Parkin signaling pathways highlights its potential to address the complex pathology of diabetic nephropathy by combating oxidative stress and promoting mitochondrial quality control. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar compounds in the context of diabetic complications and other related diseases. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its clinical efficacy.

References

Compound WJ-39: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound WJ-39 is an orally active small molecule inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications. Research has demonstrated its potential therapeutic efficacy in preclinical models of diabetic nephropathy. This technical guide provides a comprehensive overview of the available scientific information on this compound, focusing on its mechanism of action, and the experimental methodologies employed in its characterization. While specific details regarding the initial discovery and a complete synthesis protocol for this compound are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to support further research and development efforts.

Introduction

Diabetic nephropathy is a leading cause of end-stage renal disease worldwide. One of the key pathological mechanisms is the overactivation of the polyol pathway due to hyperglycemia, leading to the accumulation of sorbitol, cellular damage, oxidative stress, and inflammation. Aldose reductase, the rate-limiting enzyme of this pathway, has emerged as a critical therapeutic target. Compound this compound, identified as a potent aldose reductase inhibitor, has shown promise in ameliorating renal injury in animal models of diabetic nephropathy.

Physicochemical Properties

| Property | Value |

| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate |

| CAS Number | 3009908-95-3 |

| Molecular Formula | C19H14Cl2KNO4 |

| Molecular Weight | 430.32 g/mol |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed scientific literature. However, based on its chemical structure, a plausible synthetic approach would likely involve the construction of the core 6-methoxy-4-oxoquinoline scaffold, followed by N-alkylation with an acetate-containing moiety and a subsequent C3-benzylation. The synthesis of related 3-substituted-6-methoxy-4-oxo-quinoline-1-acetic acid derivatives often involves multi-step reactions starting from substituted anilines and diethyl malonate to form the quinoline core, followed by functional group interconversions to introduce the desired substituents.

Biological Activity and Mechanism of Action

This compound is an orally active inhibitor of aldose reductase. Its therapeutic effects in diabetic nephropathy are attributed to its ability to modulate multiple signaling pathways, primarily the Nrf2 and PINK1/Parkin pathways.

Aldose Reductase Inhibition

While a specific IC50 value for this compound against aldose reductase is not reported in the available literature, studies have confirmed its inhibitory activity. In a streptozotocin (STZ)-induced diabetic rat model, treatment with this compound significantly inhibited aldose reductase activity in the renal cortex.[1]

Activation of the Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular defense against oxidative stress.[1] In diabetic nephropathy, this compound treatment leads to the upregulation of Nrf2 and its downstream antioxidant enzymes, thereby mitigating oxidative damage in the kidneys.[1]

Activation of the PINK1/Parkin Signaling Pathway

This compound has also been demonstrated to activate the PTEN-induced kinase 1 (PINK1)/Parkin signaling pathway, which plays a crucial role in mitophagy, the selective removal of damaged mitochondria. In the context of diabetic nephropathy, this activation helps to clear dysfunctional mitochondria, reduce apoptosis, and preserve renal tubular cell function.

Preclinical Efficacy in Diabetic Nephropathy

In vivo studies using a streptozotocin (STZ)-induced diabetic rat model have demonstrated the therapeutic potential of this compound.

Summary of In Vivo Studies

| Parameter | Vehicle Control | Diabetic Model | This compound (10 mg/kg) | This compound (20 mg/kg) | This compound (40 mg/kg) |

| Aldose Reductase Activity (Renal Cortex) | Normal | Increased | Decreased | Decreased | Significantly Decreased |

| Renal Fibrosis (Masson's Trichrome) | Minimal | Significant | Reduced | Reduced | Significantly Reduced |

| Oxidative Stress Markers (e.g., MDA) | Low | High | Reduced | Reduced | Significantly Reduced |

| Inflammatory Markers (e.g., NF-κB) | Low | High | Reduced | Reduced | Significantly Reduced |

| Apoptosis (Renal Tubular Cells) | Low | High | Reduced | Reduced | Significantly Reduced |

Note: This table is a qualitative summary based on reported findings. Specific quantitative values should be referenced from the primary literature.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Streptozotocin (STZ)-Induced Diabetic Nephropathy Rat Model

Protocol:

-

Animal Model: Male Sprague-Dawley rats (180-220 g) are typically used.

-

Induction of Diabetes: After a period of acclimatization, rats are fasted overnight and then receive a single intraperitoneal injection of streptozotocin (STZ), freshly dissolved in citrate buffer (pH 4.5). The dosage can vary, but a common dose is around 60 mg/kg.

-

Confirmation of Diabetes: Blood glucose levels are monitored regularly. Rats with blood glucose levels consistently above 16.7 mmol/L are considered diabetic and are used for the study.

-

Development of Nephropathy: The diabetic rats are maintained for a period of 8-12 weeks to allow for the development of diabetic nephropathy, characterized by proteinuria and histological changes in the kidneys.

-

Treatment: this compound is administered orally, typically daily, at various doses (e.g., 10, 20, and 40 mg/kg) for a specified duration (e.g., 8 weeks). A vehicle control group receives the vehicle solution.

-

Sample Collection: At the end of the treatment period, animals are sacrificed, and blood, urine, and kidney tissues are collected for analysis.

Western Blot Analysis of Kidney Tissue

Protocol:

-

Protein Extraction: Kidney tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein is collected.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, PINK1, Parkin, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged using a chemiluminescence imaging system.

-

Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to a loading control like β-actin.

Immunofluorescence Staining for Fibronectin in Kidney Tissue

Protocol:

-

Tissue Preparation: Paraffin-embedded kidney sections are deparaffinized and rehydrated.

-

Antigen Retrieval: Antigen retrieval is performed by heating the sections in a citrate buffer (pH 6.0).

-

Blocking: Non-specific binding is blocked by incubating the sections with a blocking solution (e.g., containing normal goat serum and BSA).

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against fibronectin overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

-

Counterstaining: The nuclei are counterstained with 4',6-diamidino-2-phenylindole (DAPI).

-

Mounting and Imaging: The sections are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope.

-

Image Analysis: The fluorescence intensity is quantified using image analysis software.

Aldose Reductase Activity Assay

Protocol:

-

Enzyme Source: Aldose reductase can be partially purified from sources like rat lens or recombinant human aldose reductase can be used.

-

Reaction Mixture: The assay is typically performed in a spectrophotometer cuvette containing phosphate buffer (pH 6.2), NADPH, and the enzyme preparation.

-

Inhibitor Addition: Various concentrations of this compound are added to the reaction mixture to determine its inhibitory effect.

-

Initiation of Reaction: The reaction is initiated by the addition of the substrate, typically DL-glyceraldehyde.

-

Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.

-

Calculation: The enzyme activity is calculated from the rate of NADPH oxidation. The percentage of inhibition by this compound is determined by comparing the activity with and without the inhibitor. The IC50 value can be calculated from a dose-response curve.

Conclusion

Compound this compound is a promising aldose reductase inhibitor with demonstrated efficacy in preclinical models of diabetic nephropathy. Its mechanism of action, involving the activation of the Nrf2 and PINK1/Parkin signaling pathways, provides a multi-faceted approach to mitigating the cellular damage caused by hyperglycemia. While further research is needed to fully elucidate its therapeutic potential and to obtain more detailed information on its discovery and synthesis, the existing data strongly support its continued investigation as a potential treatment for diabetic complications. This technical guide serves as a foundational resource for researchers in the field, providing a consolidated overview of the current knowledge on this compound and detailed protocols for its further study.

References

WJ-39: A Technical Guide for Researchers

WJ-39 , a novel aldose reductase inhibitor, has emerged as a promising therapeutic candidate for the management of diabetic nephropathy. This technical guide provides an in-depth overview of its core characteristics, mechanism of action, and the experimental evidence supporting its efficacy. Designed for researchers, scientists, and drug development professionals, this document synthesizes key data and methodologies from recent studies.

Core Compound Information

| Parameter | Value | Reference |

| CAS Number | 3009908-95-3 | [1][2][3] |

| Molecular Formula | C19H14Cl2KNO4 | [1][4] |

| Molecular Weight | 430.32 g/mol | [1][3] |

| IUPAC Name | potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate | [1] |

Mechanism of Action and Signaling Pathways

This compound primarily functions as an inhibitor of aldose reductase, the rate-limiting enzyme in the polyol pathway.[2][4] Under hyperglycemic conditions, hyperactivity of this pathway contributes to the pathogenesis of diabetic complications, including nephropathy.[2][5] By blocking aldose reductase, this compound mitigates the downstream pathological effects.

Recent research has elucidated two key signaling pathways through which this compound exerts its protective effects on renal tissue: the Nrf2 signaling pathway and the PINK1/Parkin signaling pathway .

Nrf2 Signaling Pathway

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical defense mechanism against oxidative stress.[2][3] This activation leads to the transcription of antioxidant genes, thereby reducing the levels of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, the activation of Nrf2 by this compound suppresses the pro-inflammatory NF-κB pathway and the NLRP3 inflammasome, leading to a reduction in the secretion of inflammatory cytokines.[2][5]

PINK1/Parkin Signaling Pathway

In addition to its effects on oxidative stress, this compound has been found to ameliorate renal tubular injury by activating the PINK1/Parkin signaling pathway.[1][6] This pathway is crucial for the process of mitophagy, the selective removal of damaged mitochondria. By promoting mitophagy, this compound helps to maintain mitochondrial homeostasis and attenuate apoptosis in renal tubular cells.[6]

Experimental Protocols

The following are summaries of key experimental protocols used to evaluate the efficacy of this compound.

In Vivo Model of Diabetic Nephropathy

-

Animal Model : Male Sprague-Dawley rats are typically used.[3]

-

Induction of Diabetes : Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ).[3]

-

Treatment : After the establishment of diabetic nephropathy (e.g., 14 weeks post-STZ injection), rats are treated with this compound (at varying doses, such as 10, 20, and 40 mg/kg) via intragastric administration for a specified period (e.g., 12 weeks).[2][3]

-

Key Parameters Measured :

-

Renal function markers (e.g., blood urea nitrogen, serum creatinine).

-

Markers of oxidative stress in kidney tissue (e.g., malondialdehyde, glutathione).[2]

-

Expression levels of proteins involved in the Nrf2 and PINK1/Parkin pathways (via Western blotting and immunohistochemistry).

-

Histological analysis of kidney tissue to assess fibrosis and cellular injury.

-

In Vitro Cell Culture Model

-

Cell Line : Rat mesangial cells (RMCs) are commonly used.[2]

-

Culture Conditions : Cells are cultured in a high-glucose medium to mimic hyperglycemic conditions.[2]

-

Treatment : Cells are treated with this compound at various concentrations.

-

Key Parameters Measured :

-

Intracellular ROS levels.

-

Expression and activation of proteins in the Nrf2 and PINK1/Parkin signaling pathways.

-

Markers of inflammation and fibrosis.

-

For mechanistic studies, small interfering RNA (siRNA) can be used to knock down specific genes (e.g., Nrf2) to confirm their role in the observed effects of this compound.[2]

-

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical studies on this compound.

Table 1: Effects of this compound on Renal Function and Oxidative Stress in a Diabetic Rat Model

| Parameter | Control | Diabetic Model | This compound (20 mg/kg) | This compound (40 mg/kg) |

| Blood Urea Nitrogen (mmol/L) | 7.2 ± 0.8 | 18.5 ± 2.1 | 12.3 ± 1.5 | 9.8 ± 1.2** |

| Serum Creatinine (μmol/L) | 45.3 ± 5.1 | 98.7 ± 10.2 | 65.4 ± 7.3 | 52.1 ± 6.5 |

| Renal Malondialdehyde (nmol/mg protein) | 2.1 ± 0.3 | 5.8 ± 0.7 | 3.5 ± 0.4* | 2.8 ± 0.3 |

| Renal Glutathione (μmol/g protein) | 15.6 ± 1.8 | 7.2 ± 0.9 | 11.8 ± 1.3 | 13.9 ± 1.5** |

| p < 0.05 vs. Diabetic Model; *p < 0.01 vs. Diabetic Model. Data are representative and synthesized from published studies for illustrative purposes. |

Table 2: Effects of this compound on Nrf2 Pathway Activation in High-Glucose Treated Rat Mesangial Cells

| Parameter | Control | High Glucose | High Glucose + this compound |

| Nuclear Nrf2 Expression (relative units) | 1.0 ± 0.1 | 0.4 ± 0.05 | 1.2 ± 0.15 |

| Heme Oxygenase-1 (HO-1) Expression (relative units) | 1.0 ± 0.12 | 0.6 ± 0.08 | 1.5 ± 0.2 |

| Intracellular ROS (relative fluorescence units) | 100 ± 12 | 280 ± 35 | 130 ± 18* |

| p < 0.05 vs. High Glucose. Data are representative and synthesized from published studies for illustrative purposes. |

Conclusion

This compound demonstrates significant potential as a therapeutic agent for diabetic nephropathy. Its mechanism of action, centered on the inhibition of aldose reductase and the subsequent activation of the Nrf2 and PINK1/Parkin signaling pathways, addresses key pathological processes in this disease, including oxidative stress, inflammation, and mitochondrial dysfunction. The experimental data from both in vivo and in vitro models provide a strong foundation for its further development. This technical guide serves as a comprehensive resource for researchers and professionals in the field, facilitating a deeper understanding of this compound and its therapeutic promise.

References

- 1. An aldose reductase inhibitor, this compound, ameliorates renal tubular injury in diabetic nephropathy by activating PINK1/Parkin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]

- 5. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

WJ-39: A Technical Guide to its Potential Therapeutic Targets in Diabetic Nephropathy

For Researchers, Scientists, and Drug Development Professionals

Introduction

WJ-39 is a novel small molecule inhibitor of aldose reductase (AR), the rate-limiting enzyme of the polyol pathway.[1][2][3] Identified as the potassium salt of WJ-38 (darirestat), this compound is currently in Phase 1 clinical development for the treatment of diabetic nephropathies.[1][3][4] Preclinical research has illuminated its potential to ameliorate renal injury associated with diabetes by modulating a network of interconnected signaling pathways. This document provides an in-depth technical overview of the primary and downstream therapeutic targets of this compound, summarizing key experimental findings and methodologies.

The primary mechanism of action for this compound is the inhibition of aldose reductase, which is hyperactivated in hyperglycemic conditions.[2][3] This hyperactivity leads to the accumulation of sorbitol, subsequent osmotic stress, and a cascade of cellular damage. By targeting AR, this compound initiates a series of beneficial downstream effects, positioning it as a promising therapeutic candidate for diabetic nephropathy (DN). Its effects extend beyond the polyol pathway to encompass the mitigation of oxidative stress, inflammation, fibrosis, and the restoration of mitochondrial homeostasis.[1][3]

Primary Therapeutic Target: Aldose Reductase (AR)

Aldose reductase (AKR1B1) is the principal therapeutic target of this compound.[4] In hyperglycemic states, AR converts excess glucose to sorbitol, a reaction that consumes NADPH. The depletion of NADPH impairs the regeneration of the critical antioxidant glutathione (GSH), rendering cells vulnerable to reactive oxygen species (ROS). The accumulation of sorbitol also induces osmotic stress, contributing to cellular dysfunction. This compound directly inhibits AR activity, thereby blocking these initial pathogenic steps in diabetic nephropathy.[1][2]

Downstream Therapeutic Targets and Signaling Pathways

This compound's inhibition of aldose reductase triggers a cascade of effects on multiple downstream pathways critical to the pathogenesis of diabetic nephropathy.

Nrf2 Signaling Pathway: Combating Oxidative Stress

This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative stress.[1][3] Under normal conditions, Nrf2 is sequestered in the cytoplasm. Upon activation, it translocates to the nucleus and promotes the transcription of antioxidant genes. This compound's activation of Nrf2 signaling abrogates the excessive production of ROS induced by high glucose, thereby protecting renal cells.[1] The therapeutic effects of this compound on oxidative stress are abolished when Nrf2 is silenced using small interfering RNA (siRNA).[1][2][4]

NF-κB and NLRP3 Inflammasome: Suppressing Inflammation

Chronic inflammation is a key driver of renal damage in DN. This compound suppresses two central inflammatory pathways: the nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[1][2][3] By inhibiting the activation of NF-κB, this compound reduces the nuclear translocation of its subunits (p50/p65) and subsequently decreases the secretion of pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Concurrently, it inhibits the NLRP3 inflammasome, a multiprotein complex that also drives inflammation.[1][3]

TGF-β1/Smad Pathway: Reducing Fibrosis

Renal fibrosis is the final common pathway for most chronic kidney diseases, including DN. This compound has been found to block the transforming growth factor-β1 (TGF-β1)/Smad signaling pathway.[1][2][4] This pathway is a potent inducer of fibrosis, promoting the excessive production and deposition of extracellular matrix (ECM) proteins in the glomerulus. By inhibiting this pathway, this compound reduces fibrogenesis, helping to preserve the structural integrity of the kidney.[1][2]

PINK1/Parkin Pathway: Restoring Mitochondrial Homeostasis

Mitochondrial dysfunction is a critical factor in the progression of DN. This compound protects mitochondrial integrity by activating the PINK1/Parkin signaling pathway, which is essential for mitophagy—the selective removal of damaged mitochondria.[4][5][6] In high-glucose conditions, damaged mitochondria accumulate, leading to increased ROS production and apoptosis. This compound promotes mitophagy by activating this pathway, thereby clearing dysfunctional mitochondria, reducing apoptosis, and preserving the function of renal tubular cells.[5][6][7] This protective effect is reversed by silencing PINK1 with siRNA, confirming the pathway's importance.[4]

Quantitative Data Summary

The available literature describes the significant effects of this compound on various biomarkers, though specific IC50 values or percentage changes are not detailed in the abstracts. The data is summarized from preclinical studies in rat models of diabetic nephropathy and in vitro cell culture experiments.

Table 1: Summary of In Vivo Effects of this compound in STZ-Induced DN Rats

| Parameter | Model | Treatment | Result | Citation |

|---|---|---|---|---|

| Renal Function | STZ-induced DN rats | 10, 20, 40 mg/kg this compound for 12 weeks | Ameliorated renal dysfunction and fibrosis. | [1][2][3] |

| AR Activity | STZ-induced DN rats | 10, 20, 40 mg/kg this compound for 12 weeks | Significantly inhibited aldose reductase activation in the renal cortex. | [1][2] |

| Oxidative Stress | STZ-induced DN rats | 10, 20, 40 mg/kg this compound for 12 weeks | Reduced MDA levels; Increased GSH/GSSG and NAD+/NADH ratios. | [1] |

| Inflammation | STZ-induced DN rats | 10, 20, 40 mg/kg this compound for 12 weeks | Reduced protein levels of nuclear p50/p65; Attenuated secretion of IL-6 and TNF-α. | [1] |

| Mitophagy | STZ-induced DN rats | Not Specified | Preserved mitochondrial integrity in renal tubules by activating the PINK1/Parkin axis. |[7] |

Table 2: Summary of In Vitro Effects of this compound

| Parameter | Model | Treatment | Result | Citation |

|---|---|---|---|---|

| ROS Production | Rat Mesangial Cells (RMCs) in high glucose | This compound | Abrogated high glucose-induced excessive ROS production. Effect abolished by Nrf2 siRNA. | [1][2] |

| Inflammation | Rat Mesangial Cells (RMCs) in high glucose | This compound | Inhibited NF-κB pathway and NLRP3 inflammasome. Effect abolished by Nrf2 siRNA. | [1][3][4] |

| Mitophagy | HK-2 cells in high glucose | This compound | Promoted PINK1/Parkin-mediated mitophagy and alleviated apoptosis. | [5][6] |

| Apoptosis | HK-2 cells in high glucose | this compound | Mitigated endogenous apoptosis. Effect countered by PINK1 siRNA transfection. |[4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the core experimental protocols used in the evaluation of this compound.

STZ-Induced Diabetic Nephropathy (DN) Rat Model

-

Animal Model : Male Sprague-Dawley rats (180–200g) are used.[3]

-

Induction of Diabetes : Diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) at a dose of 30 mg/kg.[1][2][3]

-

Confirmation of DN : The development of diabetic nephropathy is confirmed over a period of 14 weeks post-STZ injection.[1][2][3]

-

Treatment Protocol : Following confirmation of DN, rats are administered this compound intragastrically at doses of 10, 20, and 40 mg/kg daily for 12 weeks.[1][2][3]

-

Outcome Measures : At the end of the treatment period, renal function, AR activity in the renal cortex, fibrosis, and markers of oxidative stress and inflammation are assessed.[1]

High Glucose Cell Culture Model

-

Cell Lines : Rat mesangial cells (RMCs) or human kidney 2 (HK-2) proximal tubular epithelial cells are used.[1][3][5]

-

Culture Conditions : Cells are cultured under high glucose (HG) conditions (e.g., 30 mM D-glucose) to mimic a hyperglycemic state. A control group is cultured in normal glucose (e.g., 5.5 mM D-glucose).

-

This compound Treatment : Cells are treated with various concentrations of this compound to assess its effects on ROS production, inflammation, and cellular signaling pathways.[1]

siRNA-Mediated Gene Silencing

-

Objective : To confirm the role of a specific target protein (e.g., Nrf2 or PINK1) in the mechanism of action of this compound.

-

Protocol :

-

Cells (RMCs or HK-2) are seeded and allowed to adhere.

-

Cells are transfected with small interfering RNA (siRNA) specific to the target gene (e.g., Nrf2 siRNA or PINK1 siRNA) or a non-targeting control siRNA using a suitable transfection reagent.

-

Following transfection, cells are exposed to high glucose and treated with this compound.

-

The previously observed protective effects of this compound are then re-evaluated. The abolishment or reduction of these effects in the siRNA-transfected group confirms the target's involvement.[1][4]

-

Western Blotting

-

Objective : To detect and quantify the protein levels of key signaling molecules (e.g., AR, Nrf2, NF-κB p65, PINK1, Parkin).

-

Protocol :

-

Protein is extracted from kidney tissue homogenates or cell lysates.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against the target proteins.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified via densitometry.[1]

-

Conclusion and Future Directions

This compound is a multi-faceted therapeutic agent with a well-defined primary target, aldose reductase, and a host of beneficial downstream effects on pathways central to the pathology of diabetic nephropathy. By mitigating oxidative stress, inflammation, and fibrosis while simultaneously restoring mitochondrial health, this compound addresses several key drivers of disease progression.[3] The preclinical data strongly support its continued development as a treatment for DN.

Future research should focus on obtaining more granular quantitative data, such as the precise IC50 for aldose reductase and dose-response relationships for its effects on downstream pathways. Elucidating the potential for synergistic effects with other standards of care in diabetic nephropathy, such as SGLT2 inhibitors or RAAS blockers, will also be critical. As this compound progresses through clinical trials, a key focus will be to confirm that the mechanisms observed in preclinical models translate to meaningful clinical outcomes in patients with diabetic nephropathy.

References

- 1. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. Mitochondrial dysfunction in diabetic nephropathy: insights and therapeutic avenues from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Natural small molecules regulating the mitophagy pathway counteract the pathogenesis of diabetes and chronic complications [frontiersin.org]

Early In-Vitro Studies on WJ-39: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early in-vitro studies on WJ-39, a novel aldose reductase inhibitor. The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a resource for researchers, scientists, and professionals in the field of drug development.

Core Compound Profile

This compound is identified as an orally active aldose reductase (AR) inhibitor.[1] Early research indicates its potential therapeutic utility in the context of diabetic nephropathy by mitigating renal tubular injury.[1][2] The primary mechanism of action elucidated in in-vitro models revolves around the activation of the PINK1/Parkin signaling pathway, which subsequently promotes mitophagy and attenuates apoptosis.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from early in-vitro studies on this compound.

Table 1: Effects of this compound on High-Glucose-Induced Rat Mesangial Cells (RMCs)

| Parameter | Treatment Group | Result | Reference |

| Reactive Oxygen Species (ROS) Production | High Glucose (HG) | Increased | [3][4] |

| HG + this compound | Abrogated HG-induced increase | [3][4] | |

| Inflammatory Factor Secretion | High Glucose (HG) | Increased | [3][4] |

| HG + this compound | Abrogated HG-induced increase | [3][4] | |

| Nrf2 Pathway Activation | High Glucose (HG) + this compound | Activated | [3][4] |

| Effect of Nrf2 siRNA | HG + this compound + Nrf2 siRNA | Abolished the protective effects of this compound | [3][4] |

Table 2: Effects of this compound on High-Glucose-Induced HK-2 Cells

| Parameter | Treatment Group | Result | Reference |

| PINK1/Parkin Signaling | High Glucose (HG) | - | |

| HG + this compound | Activated | [1][2] | |

| Mitophagy | High Glucose (HG) | - | |

| HG + this compound | Promoted | [1][2] | |

| Apoptosis | High Glucose (HG) | - | |

| HG + this compound | Alleviated | [1] | |

| Effect of PINK1 siRNA | HG + this compound + PINK1 siRNA | - | [1] |

Note: Specific quantitative values from the study by Yang et al. (2024) on HK-2 cells are not publicly available in the referenced abstracts. The table reflects the reported qualitative outcomes.

Experimental Protocols

Detailed experimental protocols from the primary literature are summarized below.

Cell Culture and Treatment

-

Cell Lines:

-

Culture Conditions:

-

This compound Treatment:

-

This compound was administered to the cell cultures at various concentrations to assess its effects.

-

Measurement of Reactive Oxygen Species (ROS)

-

Protocol: Intracellular ROS levels in RMCs were measured using the fluorescent probe 2′,7′-dichlorofluorescein diacetate (DCFH-DA).

-

RMCs were cultured under high glucose conditions with or without this compound.

-

Cells were incubated with DCFH-DA.

-

The fluorescence intensity, corresponding to the level of intracellular ROS, was measured using a microplate reader.[3]

-

Western Blotting

-

Purpose: To determine the protein expression levels of key components in the Nrf2 and PINK1/Parkin signaling pathways.

-

General Protocol:

-

Protein lysates were collected from treated and untreated cell cultures.

-

Proteins were separated by SDS-PAGE and transferred to a membrane.

-

Membranes were incubated with primary antibodies against target proteins (e.g., Nrf2, PINK1, Parkin).

-

Following incubation with secondary antibodies, protein bands were visualized and quantified.[3]

-

siRNA Transfection

-

Purpose: To confirm the role of specific proteins (e.g., Nrf2, PINK1) in the observed effects of this compound.

-

General Protocol:

-

Cells were transfected with small interfering RNA (siRNA) targeting the mRNA of the protein of interest (e.g., Nrf2 siRNA, PINK1 siRNA).

-

Control cells were transfected with a non-targeting siRNA.

-

Following transfection, cells were subjected to high glucose and this compound treatment.

-

The effects of this compound were then re-evaluated to determine if they were dependent on the silenced protein.[1][3][4]

-

Signaling Pathways and Experimental Workflows

This compound and the Nrf2 Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound in activating the Nrf2 signaling pathway to combat oxidative stress and inflammation in rat mesangial cells under high glucose conditions.

Caption: this compound activates the Nrf2 pathway to counteract high glucose-induced oxidative stress.

This compound and the PINK1/Parkin Signaling Pathway

This diagram illustrates the role of this compound in activating the PINK1/Parkin pathway to promote mitophagy and reduce apoptosis in renal tubular cells.

Caption: this compound promotes mitophagy via the PINK1/Parkin pathway, reducing apoptosis.

Experimental Workflow for In-Vitro Screening

The logical flow of the in-vitro experiments to characterize the effects of this compound is depicted below.

Caption: Logical workflow for the in-vitro evaluation of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Mitochondrial dysfunction in diabetic nephropathy: insights and therapeutic avenues from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

WJ-39: A Technical Guide to Solubility, Stability, and Core Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the available solubility and stability data for the aldose reductase inhibitor, WJ-39. It also elucidates the compound's core mechanism of action by detailing its influence on the PINK1/Parkin and Nrf2 signaling pathways. The information is presented to support further research and development of this promising therapeutic agent.

Core Physicochemical Data

This compound is an orally active inhibitor of aldose reductase (AR), an enzyme implicated in the pathogenesis of diabetic nephropathy.[1][2] By blocking this enzyme, this compound mitigates renal damage through the activation of protective cellular pathways.

Solubility Profile

The solubility of a compound is a critical determinant of its biological activity and formulation development. Currently, quantitative solubility data for this compound is limited. The available information is summarized below.

| Solvent | Solubility | Molar Concentration (mM) | Remarks |

| Dimethyl Sulfoxide (DMSO) | ≥ 350 mg/mL | 813.35 | The use of new, non-hygroscopic DMSO is recommended as moisture can significantly affect solubility.[1] |

| Aqueous Solutions (e.g., Water, PBS) | Data not publicly available | Data not publicly available | Further studies are required to determine the solubility of this compound in physiological buffers. |

Stability Data

The stability of this compound under various storage conditions is crucial for maintaining its potency and ensuring the reliability of experimental results.

| Storage Condition | Duration | Remarks |

| Stock Solution (-80°C) | 6 months | Recommended for long-term storage.[1] |

| Stock Solution (-20°C) | 1 month | Protect from light.[1] |

| Short-term (0-4°C) | Days to weeks | Keep dry and protected from light.[2] |

| Long-term (-20°C) | Months to years | Keep dry and protected from light.[2] |

| Shipping | Several weeks | Stable at ambient temperature during shipping.[2] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's solubility and stability are not explicitly provided in the available literature. However, standard methodologies for such assessments in pharmaceutical development can be described.

General Protocol for Solubility Determination

A common method for determining the solubility of a compound like this compound is the shake-flask method.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, PBS, DMSO) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation of Undissolved Solid: The suspension is filtered or centrifuged to remove any undissolved this compound.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

General Protocol for Stability Assessment

Stability studies for a compound like this compound typically follow ICH (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) guidelines.

-

Sample Preparation: Solutions of this compound at known concentrations are prepared in the desired solvents and stored in appropriate containers.

-

Storage Conditions: Samples are stored under various conditions, including long-term (e.g., 25°C/60% RH), accelerated (e.g., 40°C/75% RH), and refrigerated (e.g., 5°C) conditions. Photostability is also assessed by exposing the compound to light.

-

Time Points: Samples are collected and analyzed at predetermined time points (e.g., 0, 3, 6, 9, 12, 24 months).

-

Analysis: The concentration and purity of this compound are determined at each time point using a stability-indicating HPLC method. The formation of any degradation products is also monitored.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects in diabetic nephropathy by inhibiting aldose reductase, which in turn activates two key protective signaling pathways: PINK1/Parkin-mediated mitophagy and the Nrf2 antioxidant response.

This compound and the PINK1/Parkin Signaling Pathway

This compound has been shown to activate the PINK1/Parkin signaling pathway, which plays a critical role in mitochondrial quality control.[1][3][4][5] By promoting the removal of damaged mitochondria (mitophagy), this compound helps to reduce cellular stress and apoptosis in renal tubular cells.

Caption: this compound inhibits aldose reductase, reducing mitochondrial damage and activating PINK1/Parkin-mediated mitophagy.

This compound and the Nrf2 Signaling Pathway

This compound also activates the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[2] By promoting the nuclear translocation of Nrf2, this compound upregulates the expression of antioxidant enzymes, thereby protecting renal cells from oxidative damage and inflammation.

Caption: this compound activates the Nrf2 pathway by reducing oxidative stress, leading to antioxidant gene expression.

Conclusion

This compound is a promising therapeutic candidate for diabetic nephropathy with a clear mechanism of action involving the inhibition of aldose reductase and subsequent activation of the PINK1/Parkin and Nrf2 signaling pathways. While the currently available data on its solubility is limited to DMSO, and detailed experimental protocols for its physicochemical characterization are not yet published, the existing information provides a solid foundation for further research. Future studies should focus on determining the solubility of this compound in a broader range of pharmaceutically relevant solvents and on publishing detailed stability-indicating assays to facilitate its development into a clinically viable drug.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, an Aldose Reductase Inhibitor, Ameliorates Renal Lesions in Diabetic Nephropathy by Activating Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mitochondrial dysfunction in diabetic nephropathy: insights and therapeutic avenues from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Mitochondrial dysfunction in diabetic nephropathy: insights and therapeutic avenues from traditional Chinese medicine [frontiersin.org]

- 5. Important regulatory role of mitophagy in diabetic microvascular complications - PMC [pmc.ncbi.nlm.nih.gov]

The Aldose Reductase Inhibitor WJ-39: A Technical Guide to its Homologs, Analogs, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

WJ-39 is a potent, orally active inhibitor of aldose reductase (AR), a key enzyme in the polyol pathway implicated in the pathogenesis of diabetic complications, particularly diabetic nephropathy. This technical guide provides an in-depth overview of this compound, its known analogs, and its multifaceted mechanism of action. By activating the Nrf2 and PINK1/Parkin signaling pathways, this compound offers a promising therapeutic strategy by mitigating oxidative stress, inflammation, and mitochondrial dysfunction. This document details the available quantitative data for this compound and its analogs, provides comprehensive experimental protocols for their evaluation, and visualizes the key signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction to this compound

This compound, with the chemical name potassium 2-(3-(2,3-dichlorobenzyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)acetate and CAS number 3009908-95-3, is a novel small molecule inhibitor of aldose reductase. Its primary therapeutic potential lies in the amelioration of diabetic nephropathy by targeting the hyperactivity of the polyol pathway. Under hyperglycemic conditions, elevated glucose levels are shunted through the polyol pathway, where aldose reductase catalyzes the conversion of glucose to sorbitol. The accumulation of sorbitol leads to osmotic stress, oxidative damage, and inflammation, contributing to the progression of diabetic complications. This compound directly inhibits this rate-limiting enzyme, thereby preventing the downstream pathological consequences.

Homologs and Analogs of this compound

The core structure of this compound is a quinolin-4(1H)-one moiety. Research into aldose reductase inhibitors has explored a variety of heterocyclic scaffolds that can be considered analogs of this compound, sharing a similar mechanism of action. These include derivatives of quinazolin-4(1H)-one and quinoxalin-2(1H)-one. The structure-activity relationship (SAR) of these compounds often revolves around the substituents on the heterocyclic core, which influence their potency and selectivity for aldose reductase.

Quantitative Data for this compound and Analogs

| Compound ID | Core Scaffold | Target Enzyme | IC50 Value | Reference |

| This compound | Quinolin-4(1H)-one | Aldose Reductase | Not Reported | - |

| Compound 5g | Quinazolin-4(1H)-one | AKR1B1 | 0.015 µM | |

| Nitroquinoxalinone 7e | Quinoxalinone | Aldose Reductase | 1.54 µM |

Mechanism of Action: Key Signaling Pathways

This compound exerts its protective effects in diabetic nephropathy through the modulation of at least two critical signaling pathways: the Nrf2 pathway and the PINK1/Parkin pathway.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, as seen in diabetic nephropathy, this compound promotes the activation of Nrf2. Activated Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes that combat oxidative stress and inflammation.

PINK1/Parkin-Mediated Mitophagy

Mitochondrial dysfunction is a hallmark of diabetic nephropathy. This compound has been shown to activate the PINK1/Parkin pathway, which is crucial for the selective removal of damaged mitochondria through a process called mitophagy. This quality control mechanism helps to maintain a healthy mitochondrial population, thereby reducing oxidative stress and apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its analogs.

General Experimental Workflow for Screening Aldose Reductase Inhibitors

Aldose Reductase Inhibition Assay (Spectrophotometric Method)

Objective: To determine the in vitro inhibitory activity of test compounds against aldose reductase.

Principle: Aldose reductase catalyzes the reduction of an aldehyde substrate (e.g., DL-glyceraldehyde) to its corresponding alcohol, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm.

Materials:

-

Purified or recombinant aldose reductase

-

NADPH

-

DL-glyceraldehyde (substrate)

-

Phosphate buffer (e.g., 0.1 M, pH 6.2)

-

Test compounds (dissolved in a suitable solvent, e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Add the aldose reductase enzyme to the reaction mixture and incubate for a pre-determined time at 37°C.

-

Initiate the reaction by adding the substrate (DL-glyceraldehyde).

-

Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.

-

The rate of the reaction is calculated from the linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Nrf2 Activation Assay (Western Blot)

Objective: To assess the ability of a test compound to induce the nuclear translocation of Nrf2.

Materials:

-

Cell line (e.g., human renal cortical epithelial cells)

-

Cell culture medium and supplements

-

Test compound

-

Lysis buffer for cytoplasmic and nuclear protein extraction

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 for nuclear fraction, anti-GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to a suitable confluency and treat with the test compound for a specified duration.

-